molecular formula C9H9NO2 B2835839 2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime CAS No. 882287-07-2

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

Cat. No. B2835839
CAS RN: 882287-07-2
M. Wt: 163.176
InChI Key: KZPPLHLNEOMCIV-UXBLZVDNSA-N
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Description

“2,3-Dihydrobenzo[b]furan-5-carbaldehyde” is an organic compound that belongs to the class of organooxygen compounds known as carbonyl compounds . It is also known as “2,3-dihydro-1-benzofuran-5-carbaldehyde” and has the molecular formula C9H8O2 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydrobenzo[b]furan-5-carbaldehyde” is represented by the SMILES notation O=CC1=CC=C2OCCC2=C1 . The InChI Key for this compound is WEBVDBDZSOJGPB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydrobenzo[b]furan-5-carbaldehyde” include a molecular weight of 148.16 g/mol . It has a boiling point of 88-89 °C/0.1 mmHg (lit.) and a density of 1.177 g/mL at 25 °C (lit.) . The compound is a clear liquid and can range in color from colorless to light orange to yellow .

Scientific Research Applications

Synthesis and Chemical Intermediates

The chemical compound 2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime has been explored in various scientific research domains, particularly in the synthesis of complex organic molecules and as intermediates in chemical reactions. A notable application includes its utilization in the synthesis of dibenzofuran carboxaldehydes, which are critical intermediates for producing β-phenylethylamines and NBOMe derivatives, compounds under biological evaluation (Yempala & Cassels, 2017). Moreover, furan-2-carbaldehydes, closely related to 2,3-dihydrobenzo[b]furan derivatives, are used as C1 building blocks in green chemistry for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, highlighting the environmental benefits and efficiency of such processes (Yu et al., 2018).

Photocatalysis and Green Chemistry

The adaptation of 2,3-dihydrobenzo[b]furan derivatives in photocatalytic processes signifies a step towards sustainable chemistry. These compounds serve as green C1 building blocks, facilitating the synthesis of complex molecules like quinazolin-4(3H)-ones without necessitating the protection of sensitive functional groups. This approach not only simplifies synthetic routes but also aligns with principles of green chemistry by minimizing the use of hazardous reagents and maximizing efficiency (Yu et al., 2018).

Luminescent Properties and Chemosensors

Compounds derived from 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime exhibit interesting spectral and luminescent properties. For instance, crown-containing N-arylimines of similar structures show luminescence, which can be modulated by metal cation binding. This property is leveraged in the development of chemosensor systems capable of detecting changes in the presence of specific metal ions through shifts in their absorption and fluorescence spectra, indicating potential applications in analytical chemistry and environmental monitoring (Dubonosov et al., 2009).

Antioxidant and Antitubercular Activities

Exploratory research into the biological activities of 2,3-dihydrobenzo[b]furan derivatives has revealed potential antioxidant and antitubercular properties. The structural modification and synthesis of novel compounds, such as dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines, demonstrate significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. These findings underscore the potential of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime derivatives in the development of new therapeutic agents (Kantevari et al., 2011).

properties

IUPAC Name

(NE)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPLHLNEOMCIV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

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